1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate
Overview
Description
Molsidomine is a long-acting vasodilator used primarily for the treatment of angina pectoris. It belongs to the class of nitrovasodilators and is known for its ability to release nitric oxide, which helps in relaxing the smooth muscles of blood vessels . This compound is metabolized in the liver to its active form, linsidomine, which then releases nitric oxide .
Mechanism of Action
Molsidomine, also known as Molsidomin or SIN-10, is a long-acting vasodilator primarily used to treat angina pectoris .
Target of Action
Molsidomine’s primary target is the smooth muscle cells of blood vessels . It exerts its effects by promoting the release of nitric oxide (NO), a critical mediator in the relaxation of blood vessels .
Mode of Action
Molsidomine acts in a similar fashion to organic nitrates. It is metabolized in the liver to the active metabolite linsidomine (SIN-1). Linsidomine is an unstable compound that releases nitric oxide (NO) upon decay, acting as the actual vasodilating compound . The SIN-1A metabolite of molsidomine has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells .
Biochemical Pathways
The release of NO from linsidomine leads to an increase in levels of cyclic GMP. This in turn decreases intracellular calcium ions in smooth muscle cells . The decrease in calcium ions leads to relaxation of smooth muscle in the blood vessels, and inhibits platelet aggregation .
Pharmacokinetics
Molsidomine is quickly and almost completely (>90%) absorbed from the gut . It is a prodrug that is hydrolysed to linsidomine (SIN-1) in the liver via first-pass effect, which subsequently releases NO . 44–59% of molsidomine reach the bloodstream in unchanged form, 3–11% of which are bound to plasma proteins . The time to peak plasma drug concentration (tmax) is 1 to 2 hours .
Result of Action
The release of NO from linsidomine leads to smooth muscle relaxation in the coronary blood vessels, relieving symptoms of angina and increasing blood flow to the coronary arteries .
Action Environment
The pharmacokinetics of molsidomine can be influenced by various environmental factors. For instance, the first-pass effect is decreased and the half-life is prolonged with age, resulting in an increased area under the concentration-time curve (AUC) of molsidomine and SIN-1 . In patients with liver disease and congestive heart failure similar changes were observed, but much less so in patients with coronary artery disease .
Biochemical Analysis
Biochemical Properties
Molsidomine plays a significant role in biochemical reactions. It is a prodrug for the formation of nitric oxide (NO), a critical signaling molecule in many physiological and pathological processes . Molsidomine interacts with various enzymes and proteins, leading to smooth muscle relaxation in the coronary blood vessels .
Cellular Effects
Molsidomine has profound effects on various types of cells and cellular processes. It increases blood flow to the coronary arteries, relieving symptoms of angina . It influences cell function by increasing levels of cyclic GMP and decreasing intracellular calcium ions in smooth muscle cells .
Molecular Mechanism
The molecular mechanism of action of Molsidomine is quite intriguing. It acts in a similar fashion to organic nitrates. The SIN-1A metabolite of Molsidomine has a pharmacologically active group of nitric oxide, which increases levels of cyclic GMP, and decreases intracellular calcium ions in smooth muscle cells .
Temporal Effects in Laboratory Settings
The effects of Molsidomine change over time in laboratory settings. Its pharmacokinetics are characterized by rapid absorption and hydrolysis, taking a short time to achieve maximal systemic concentrations of both the parent compound and its active metabolite, SIN-1 .
Metabolic Pathways
Molsidomine is involved in the nitric oxide signaling pathway. Nitric oxide is a critical signaling molecule in many physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Molsidomine is synthesized through a series of chemical reactions involving the formation of iminosydnones. One of the methods involves the use of 1,1’-carbonyldiimidazole as an activating agent in a mechanochemical process. This method is efficient and aligns with the principles of green chemistry .
Industrial Production Methods: The industrial production of molsidomine involves the synthesis of its precursor compounds followed by their functionalization. The process is carried out in a controlled environment to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Molsidomine undergoes various chemical reactions, including hydrolysis and oxidation. The hydrolysis of molsidomine in the liver leads to the formation of linsidomine, which further decomposes to release nitric oxide .
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the liver, facilitated by enzymes.
Oxidation: The active metabolite, linsidomine, releases nitric oxide through an oxidative process.
Major Products Formed: The primary product formed from the decomposition of molsidomine is nitric oxide, which is responsible for its vasodilatory effects .
Scientific Research Applications
Molsidomine has a wide range of applications in scientific research:
Chemistry: It is used as a nitric oxide donor in various chemical reactions and studies.
Comparison with Similar Compounds
Isosorbide Dinitrate: Another nitrovasodilator used for the treatment of angina pectoris.
Nitroglycerin: A well-known vasodilator used in the management of chest pain.
Uniqueness of Molsidomine: Molsidomine is unique in its long-acting nature and its ability to release nitric oxide in a controlled manner. Unlike other nitrovasodilators, molsidomine does not develop tolerance, making it a preferred choice for long-term treatment .
Properties
IUPAC Name |
1-ethoxy-N-(3-morpholin-4-yloxadiazol-3-ium-5-yl)methanimidate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O4/c1-2-16-9(14)10-8-7-13(11-17-8)12-3-5-15-6-4-12/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFWDASMENKTKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=NC1=C[N+](=NO1)N2CCOCC2)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25717-80-0 | |
Record name | Molsidomine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25717-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Molsidomine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.